1,3-Bis(4-iodophenyl)propane-1,3-dione

Description

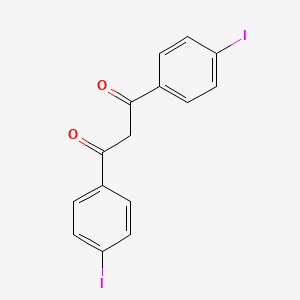

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10I2O2 |

|---|---|

Molecular Weight |

476.05 g/mol |

IUPAC Name |

1,3-bis(4-iodophenyl)propane-1,3-dione |

InChI |

InChI=1S/C15H10I2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 |

InChI Key |

MRKSUTGTXLYQJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)I)I |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

A full spectroscopic characterization is fundamental to understanding the molecular structure and bonding of a compound. However, for 1,3-Bis(4-iodophenyl)propane-1,3-dione, the specific data required to populate the following sections are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound, has not been reported. Such analysis is vital for verifying the compound's identity and structural integrity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

While general IR and Raman spectra are foundational for identifying functional groups, specific spectra with assignments of vibrational modes for this compound are not available. This data would reveal key information about the carbonyl and aromatic C-I bond stretching and bending frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption profile of this compound, which would describe its electronic transitions (e.g., π→π* and n→π* transitions), could not be found in the searched scientific literature.

Solid-State Structural Investigations

The arrangement of molecules in the solid state is crucial for understanding physical properties and intermolecular interactions.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

No crystallographic data from single crystal or powder X-ray diffraction studies of this compound has been published. This information is indispensable for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of the compound in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, π-Stacking, Halogen Bonding)

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the molecular structure allows for predictions of the key intermolecular interactions that would govern its crystal packing. The presence of two iodophenyl groups suggests that halogen bonding, C-H···π interactions, and π-stacking would be dominant forces in its solid-state assembly.

π-Stacking and C-H···π Interactions: The planar iodophenyl rings are expected to participate in π-stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement, contributing significantly to the lattice energy. Additionally, the aromatic C-H bonds can act as donors in C-H···π interactions, where the hydrogen atom points towards the electron-rich π-system of an adjacent iodophenyl ring. These weaker, yet numerous, interactions would further stabilize the crystal packing.

A summary of anticipated intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Halogen Bonding | Iodine (C-I) | Carbonyl Oxygen (C=O) | Primary directional force, key to network formation. |

| π-Stacking | Iodophenyl Ring (π-system) | Iodophenyl Ring (π-system) | Major contribution to cohesive energy. |

| C-H···π Interactions | Aromatic C-H | Iodophenyl Ring (π-system) | Secondary stabilization, influences molecular orientation. |

Tautomerism and Conformational Dynamics of the β-Diketone System

The 1,3-dione moiety is the central functional group, and its ability to exist in equilibrium between keto and enol forms is a defining characteristic.

Enol-Keto Tautomeric Equilibria and Influencing Factors

Like other β-dicarbonyl compounds, this compound exists as a mixture of diketo and enol tautomers. nih.govresearchgate.net The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

The position of the keto-enol equilibrium is highly sensitive to several factors:

Solvent Polarity: The equilibrium is significantly influenced by the solvent. nih.govsemanticscholar.org In nonpolar solvents like chloroform, the enol form is generally favored as the intramolecular hydrogen bond is preserved. nih.gov In polar, protic solvents such as methanol, the solvent molecules can form hydrogen bonds with the carbonyl groups, which disrupts the internal hydrogen bond and can shift the equilibrium towards the keto form. semanticscholar.org Polar aprotic solvents like DMSO can also stabilize the keto form by hydrogen bonding to the methylene (B1212753) protons. nih.gov

Temperature: The equilibrium is temperature-dependent. An increase in temperature often leads to a decrease in the proportion of the enol tautomer, as the increased thermal energy can disrupt the stabilizing intramolecular hydrogen bond.

Substituent Effects: The electronic nature of the substituents on the phenyl rings affects the acidity of the methylene protons and the stability of the enol form. The iodine atom at the para-position is an electron-withdrawing group (through induction) and a weak deactivator. This inductive withdrawal increases the acidity of the central methylene protons, which generally favors enolization.

The equilibrium constant, Keq = [Enol]/[Keto], quantifies the relative stability of the two forms under specific conditions. For 1,3-diarylpropane-1,3-diones, the enol form is often the major species in solution. researchgate.net

Conformational Analysis of the Propane Bridge and Aromatic Ring Orientations

The orientation of the two 4-iodophenyl rings relative to this central planar moiety is a key conformational feature. There is a degree of rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbons. The specific torsion angles are determined by a balance between the drive for extended conjugation (favoring planarity between the phenyl rings and the enone system) and the need to minimize steric hindrance between the ortho-hydrogens of the phenyl rings and the rest of the molecule. In the solid state of related structures, such as 1,3-bis(4-bromophenyl)propane, the phenyl rings are typically twisted out of the plane of the central chain. researchgate.net A similar twisted conformation would be expected for the iodo-analogue to relieve steric strain.

Coordination Chemistry and Ligand Properties of 1,3 Bis 4 Iodophenyl Propane 1,3 Dione

Ligand Design Principles for β-Diketones

β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a methylene (B1212753) group. Their utility as ligands in coordination chemistry stems from their ability to exist in a keto-enol tautomerism, where the enol form can be deprotonated to form a bidentate chelating ligand. This chelation to a metal ion forms a stable six-membered ring, a favorable arrangement in coordination chemistry.

The design of β-diketone ligands allows for the tuning of their electronic and steric properties by modifying the substituents at the 1 and 3 positions. These modifications can influence the stability, structure, and reactivity of the resulting metal complexes. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the enolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes with Transition Metals (e.g., Cu, Ni, Co, Cr, Fe)

Despite the well-established protocols for the synthesis of metal complexes with various β-diketones, there is a lack of specific studies detailing the synthesis and characterization of complexes involving 1,3-Bis(4-iodophenyl)propane-1,3-dione with common transition metals such as copper, nickel, cobalt, chromium, and iron. Generally, the synthesis of such complexes involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Characterization of these complexes would typically involve techniques such as infrared (IR) spectroscopy to observe the shifts in the carbonyl stretching frequencies upon coordination, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the precise coordination geometry and molecular structure.

Chelation Modes and Coordination Geometries

β-Diketone ligands almost invariably act as bidentate chelating ligands, coordinating to a metal ion through the two oxygen atoms of the enolate form. This results in the formation of a six-membered metallocycle. The coordination geometry around the metal center is then determined by the number of coordinated ligands and the nature of the metal ion. For example, with two β-diketonate ligands, a square planar or tetrahedral geometry is common for metals like Cu(II) and Ni(II). With three ligands, an octahedral geometry is typically observed.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The functionalization of ligands with halogen atoms, particularly iodine, has been a strategy in the design of supramolecular assemblies and MOFs. The iodine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to direct the formation of extended structures.

Role of this compound in Self-Assembly Processes

In principle, this compound could be a valuable building block for self-assembly processes. The β-diketone moiety can coordinate to metal ions to form nodes, while the iodophenyl groups could engage in halogen bonding to link these nodes into higher-dimensional networks. This dual functionality could lead to the formation of interesting and potentially useful supramolecular architectures.

Design and Topological Characteristics of Coordination Polymers and MOFs Incorporating the Ligand

The design of coordination polymers and MOFs using this ligand would involve the selection of metal ions or clusters that can be linked by the ligand in a predictable manner. The length and orientation of the ligand, along with the coordination preferences of the metal center, would determine the topology of the resulting framework. The potential for halogen bonding from the iodophenyl groups could provide an additional layer of control over the final structure. Unfortunately, there are no published examples of coordination polymers or MOFs constructed using this compound.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding) in Solid-State Structures

A detailed investigation into the specific non-covalent interactions within the crystal lattice of this compound is currently unavailable in published scientific literature. Information regarding bond distances, angles, and energies for hydrogen bonds, π-stacking, and halogen bonds involving this compound has not been reported. Therefore, the creation of data tables summarizing such research findings is not possible.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity parameters.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can optimize the molecular geometry to find its most stable conformation and calculate key electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 1,3-bis(4-iodophenyl)propane-1,3-dione, specific DFT calculations detailing its optimized geometry, HOMO-LUMO energies, and the resulting energy gap have not been reported in the available search results.

Natural Bond Orbital (NBO) Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal the nature and strength of intramolecular interactions and delocalization of electron density.

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. It can identify bond critical points and analyze their properties to determine the nature of atomic interactions.

No specific NBO or QTAIM analyses for this compound were found in the provided search results.

Energetic Profiling and Tautomeric Interconversion Barriers

1,3-Diketones, such as this compound, can exist in equilibrium between their diketo and enol tautomeric forms. Computational chemistry can be used to determine the relative energies of these tautomers and to calculate the energy barriers for their interconversion. This information is vital for understanding the compound's stability and reactivity under different conditions. However, studies detailing the energetic profile and tautomeric barriers for this specific compound are not available.

Computational Modeling of Intermolecular Interactions

The way molecules interact with each other governs their physical properties and behavior in a condensed phase. Computational modeling can elucidate the nature and strength of these non-covalent interactions.

Strength and Nature of Hydrogen Bonding, π-Stacking, and C-H···π Interactions

The structure of this compound, with its aromatic iodophenyl rings, suggests the potential for several types of intermolecular interactions. These include π-stacking between the aromatic rings, potential C-H···π interactions, and possible halogen bonding involving the iodine atoms. While these interactions have been noted in metal complexes formed with this ligand, a computational analysis of the strength and nature of these interactions in the free ligand is not documented in the available literature. polyu.edu.hk

Molecular Docking Studies (Focused on Binding Mechanisms and Theoretical Affinity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to understand how a ligand might bind to a protein's active site. Such studies could predict the binding mechanisms and theoretical binding affinity of this compound with various biological targets. At present, there are no published molecular docking studies specifically investigating this compound in the search results.

Reaction Mechanism Studies through Computational Methods

Computational chemistry offers powerful tools to elucidate the intricate mechanisms of organic reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to obtain through experimental means alone. While specific computational studies on the reaction mechanism for the formation of this compound are not extensively documented in publicly available literature, the synthesis of this and similar β-diketones is well-understood to proceed via a crossed Claisen condensation. The general mechanism of the Claisen condensation has been the subject of theoretical investigations, which can be extrapolated to understand the formation of the title compound.

The synthesis of 1,3-diaryl-1,3-propanediones, such as 1,3-diphenyl-1,3-propanedione, is typically achieved through a base-catalyzed crossed Claisen condensation of a ketone and an ester. In the case of this compound, the likely precursors are 4-iodoacetophenone and an ester of 4-iodobenzoic acid, for instance, ethyl 4-iodobenzoate (B1621894).

The reaction mechanism can be described in the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide or sodium amide, abstracts an α-proton from 4-iodoacetophenone. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate. Computational studies on similar systems would focus on the pKa of the α-proton and the energetics of enolate formation.

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ethyl 4-iodobenzoate. This step leads to the formation of a tetrahedral intermediate. Density Functional Theory (DFT) calculations could be employed to model the geometry and energy of the transition state for this nucleophilic addition.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This step results in the formation of the β-diketone, this compound.

Deprotonation of the Product: The resulting β-diketone has acidic protons on the central methylene (B1212753) group, which are readily deprotonated by the base present in the reaction mixture. This final deprotonation step is typically irreversible and drives the equilibrium towards the formation of the product.

While specific energetic data from computational studies on this compound is not available, the general energetic profile of a Claisen condensation is well-established. The initial deprotonation is an endergonic process, but the subsequent steps are energetically favorable, with the final deprotonation of the β-diketone product being highly exergonic.

Below is a data table summarizing the key species involved in the proposed reaction mechanism.

| Role in Reaction | Compound Name | Chemical Formula | Structure |

| Reactant | 4-Iodoacetophenone | C8H7IO | I-C6H4-CO-CH3 |

| Reactant | Ethyl 4-iodobenzoate | C9H9IO2 | I-C6H4-CO-OEt |

| Intermediate | Enolate of 4-iodoacetophenone | C8H6IO- | [I-C6H4-CO-CH2]- |

| Intermediate | Tetrahedral Intermediate | C17H16I2O3- | [I-C6H4-C(O-)(OEt)-CH2-CO-C6H4-I] |

| Product | This compound | C15H10I2O2 | I-C6H4-CO-CH2-CO-C6H4-I |

| Byproduct | Ethanol | C2H6O | CH3CH2OH |

Computational methods such as DFT would be invaluable in providing a quantitative understanding of this reaction mechanism. Such studies could calculate the activation energies for each step, determine the geometries of the transition states, and provide insights into the electronic effects of the iodine substituents on the reactivity of the aromatic rings. This would allow for a more detailed and predictive understanding of the synthesis of this compound.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of 1,3-Bis(4-iodophenyl)propane-1,3-dione and its Complexes

The β-diketone framework is a cornerstone in coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions. icm.edu.plresearchgate.net These metal β-diketonate complexes are pivotal in catalysis, driving reactions such as olefin oxidation and oligomerization. icm.edu.plalfachemic.com

Use as Ligands in Homogeneous and Heterogeneous Catalysis

As a ligand, this compound can coordinate with transition metals to form catalytically active complexes. hector-fellow-academy.de In homogeneous catalysis , these complexes operate in the same phase as the reactants, offering high activity and selectivity. The electronic and steric properties of the ligand, influenced by the iodophenyl groups, can be tuned to optimize catalytic performance. hector-fellow-academy.de

For heterogeneous catalysis , the compound offers a distinct advantage. The terminal iodine atoms on the aryl rings can act as anchoring points to immobilize the metal complex onto a solid support, such as silica (B1680970) or a polymer. This heterogenization combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems, namely easy separation from the reaction products and catalyst recyclability. mdpi.com This approach is a key strategy for developing more sustainable and industrially viable catalytic processes. nih.govvu.nl

Research Findings on Catalytic Applications of Related β-Diketonate Complexes

| Catalyst Type | Metal Center | Catalytic Transformation | Application Area |

| Molybdenum(IV) bis-β-diketonate | Molybdenum | Allylic Substitution Reactions | Organic Synthesis |

| Rare Earth β-diketonate | Europium, etc. | Polymerization of epichlorohydrin | Polymer Synthesis |

| Palladium β-diketonate | Palladium | Chemical fixation of CO2 | Green Chemistry |

| Rhodium(I) β-diketonates | Rhodium | Hydrosilylation | Organic Synthesis |

This table presents data on related β-diketonate complexes to illustrate the potential catalytic roles of complexes derived from this compound. icm.edu.plalfachemic.comnih.govrsc.org

Role in Specific Catalytic Transformations (e.g., Polymerization, Oxidation, Reduction)

Metal complexes derived from β-diketone ligands are known to be effective catalysts for several key chemical transformations.

Polymerization: Rare earth β-diketonate complexes are noted for their application in polymer synthesis. alfachemic.com For instance, they can catalyze the ring-opening polymerization of epichlorohydrin and address issues like chain branching in polyethylene synthesis. alfachemic.comresearchgate.net

Oxidation: The versatile coordination chemistry of β-diketonates enables their use in oxidation catalysis, such as the epoxidation of olefins. icm.edu.pl

Carbon-Carbon Bond Formation: Molybdenum(IV) β-diketonate complexes have demonstrated high activity as catalysts for allylic substitution reactions, a crucial method for forming C-C bonds. nih.gov Furthermore, metal β-diketonate complexes are instrumental in the synthesis of other 1,3-diketones themselves. researchgate.net

Potential in Functional Materials

The photophysical and electronic properties inherent to the 1,3-diaryl-β-diketone structure make it a promising candidate for the development of novel functional materials.

Exploration as Components in Electroluminescent Materials

β-diketone ligands are highly effective as "antennas" in luminescent metal complexes, particularly with lanthanide ions like Europium(III) (Eu³⁺). mdpi.com The ligand can efficiently absorb UV light and transfer the energy to the central metal ion, which then emits light of a characteristic color. alfachemic.comnih.gov This process, known as the antenna effect, leads to materials with high luminescence intensity and color purity, which are highly desirable for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org Complexes of Eu³⁺ with β-diketones are especially valued for their brilliant red emission. nih.govresearchgate.net The presence of the heavy iodine atoms in this compound could further influence the photophysical properties of its metal complexes through the heavy-atom effect, potentially enhancing phosphorescence.

Investigation in Organic Semiconducting Crystals and THz Applications

Organic molecules with extended π-conjugated systems, such as 1,3-diaryl-β-diketones, can form crystalline structures with useful electronic properties. nih.govchemrxiv.org These organic crystals can exhibit semiconducting behavior, making them relevant for applications in flexible electronics and field-effect transistors. chemrxiv.org

Furthermore, organic nonlinear optical (NLO) crystals are at the forefront of terahertz (THz) photonics. mdpi.comresearchgate.net These materials can be used for the efficient generation and detection of THz waves, which have applications in spectroscopy, imaging, and communications. mdpi.comoptica.orgmdpi.com While specific NLO and THz properties of this compound require experimental validation, its molecular framework is analogous to other organic structures investigated for these advanced applications. spiedigitallibrary.org

Precursor Role in Radiochemistry and Fine Chemical Synthesis

The iodophenyl groups are the most defining feature of this compound for specific applications in nuclear medicine and synthetic chemistry. Aryl iodides are exceptionally valuable precursors for a wide range of chemical modifications. nih.govresearchgate.net

In radiochemistry, the stable iodine-127 atoms on the molecule can be readily exchanged for radioactive iodine isotopes. This makes this compound an ideal precursor for synthesizing radiolabeled tracers for medical imaging. nih.govmdpi.com By introducing a radioisotope, the molecule can be tracked within a biological system using techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govresearchgate.net The choice of isotope allows for different applications, from diagnostics to therapy. mdpi.com

Commonly Used Iodine Radioisotopes in Nuclear Medicine

| Isotope | Half-life | Emission Type | Primary Application |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β⁺) | PET Imaging |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β⁻), Gamma (γ) | Therapy & Imaging (Theranostics) |

This table highlights the properties and applications of key iodine radioisotopes that could be incorporated into this compound for radiopharmaceutical development. mdpi.com

In fine chemical synthesis, aryl iodides are superior substrates for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group for reactions catalyzed by transition metals like palladium or copper. rsc.orgorganic-chemistry.org This allows for the straightforward synthesis of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the site of the iodine atom, highlighting the compound's utility as a versatile synthetic building block. rsc.orgyoutube.com

Precursors for Radiolabeling (e.g., ¹⁸F-Fluorination)

The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into aromatic systems is a cornerstone of synthesizing radiotracers for Positron Emission Tomography (PET). A significant challenge in this field is the fluorination of electron-rich aromatic rings, which are common in biologically active molecules. Direct nucleophilic substitution with [¹⁸F]fluoride is often difficult for these substrates. To overcome this, precursor molecules that activate the aromatic ring are employed, with diaryliodonium salts being a particularly effective class of precursors.

This compound serves as a key starting material for the synthesis of such diaryliodonium salt precursors. The presence of iodo-substituents on the phenyl rings is crucial for this transformation. These iodophenyl moieties can be converted into diaryliodonium salts, which act as powerful electrophiles, readily reacting with nucleophilic [¹⁸F]fluoride.

The general strategy involves the reaction of an aryl iodide with an oxidant in the presence of a suitable coupling partner. The resulting diaryliodonium salt features a hypervalent iodine atom that significantly activates the attached aryl rings towards nucleophilic attack. When reacted with [¹⁸F]fluoride, one of the aryl groups is displaced to form the desired ¹⁸F-labeled arene. The stability and reactivity of the diaryliodonium salt precursor are critical factors that influence the radiochemical yield of the final product. nih.govresearchgate.net

A notable advancement in this area is the use of spirocyclic iodonium ylides, which can be derived from 1,3-dione structures. For instance, ylides made from dimedone (5,5-dimethylcyclohexane-1,3-dione) have been shown to facilitate the synthesis of iodonium salt precursors for the ¹⁸F-fluorination of electron-rich aromatic compounds. nih.gov This suggests a direct parallel for the application of this compound, where its dione (B5365651) functionality could be used to form a stable iodonium ylide, which is then converted to a highly reactive diaryliodonium salt for radiofluorination.

The choice of the ancillary (or "dummy") aryl group in the diaryliodonium salt is also important, as it directs the regioselectivity of the fluoride attack. Groups like 2-thienyl or 4-methylphenyl are often used to ensure that the [¹⁸F]fluoride selectively displaces the desired aryl group (the one derived from the original iodophenyl moiety of the dione). nih.govgoogle.com Copper-catalyzed methods have also been developed to improve the efficiency and functional group tolerance of the radiofluorination of diaryliodonium salts. nih.gov

The application of this compound as a precursor for ¹⁸F-labeled compounds is summarized in the table below, outlining the typical reaction sequence.

| Step | Description | Reactants/Reagents | Product Type |

| 1 | Precursor Synthesis | This compound, Oxidizing agent, Ancillary arene | Diaryliodonium salt |

| 2 | Radiofluorination | Diaryliodonium salt, [¹⁸F]Fluoride (e.g., K¹⁸F/K₂₂₂), Catalyst (optional) | 1-(4-[¹⁸F]Fluorophenyl)-3-(4-iodophenyl)propane-1,3-dione |

| 3 | Purification | - | High-purity ¹⁸F-labeled tracer |

This pathway allows for the "late-stage" introduction of fluorine-18, a highly desirable feature in radiopharmaceutical synthesis, enabling the production of high specific activity PET tracers. nih.gov

Intermediates in the Synthesis of Complex Organic Molecules

The 1,3-dicarbonyl moiety is a versatile functional group in organic synthesis, acting as a key building block for a wide array of carbocyclic and heterocyclic structures. This compound, with its reactive dicarbonyl core flanked by two functionalized aromatic rings, is a valuable intermediate for synthesizing more complex molecules, particularly five-membered heterocycles like pyrazoles and isoxazoles. metu.edu.trresearchgate.net These heterocyclic motifs are prevalent in pharmaceuticals and agrochemicals.

The synthesis of pyrazoles from 1,3-diones is a classic and highly efficient transformation. It typically involves the condensation reaction of the dione with a hydrazine (B178648) derivative. The reaction of this compound with hydrazine hydrate (B1144303) would proceed via a cyclization and dehydration sequence to yield 3,5-bis(4-iodophenyl)-1H-pyrazole. The reaction mechanism allows for the creation of variously substituted pyrazoles by choosing different substituted hydrazines.

Similarly, isoxazoles can be synthesized by reacting 1,3-diones with hydroxylamine (B1172632). In the case of this compound, treatment with hydroxylamine would lead to the formation of 3,5-bis(4-iodophenyl)isoxazole. The regioselectivity of the cyclization can sometimes be an issue, but reaction conditions can often be tuned to favor one isomer.

The general schemes for these syntheses are presented below:

Scheme 1: Pyrazole (B372694) Synthesis

This compound reacts with hydrazine to form 3,5-bis(4-iodophenyl)-1H-pyrazole.

Scheme 2: Isoxazole Synthesis this compound reacts with hydroxylamine to form 3,5-bis(4-iodophenyl)isoxazole.

The utility of this compound is further enhanced by the presence of the iodo-substituents. These groups are not merely passive placeholders; they are functional handles that can be used for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This allows for the elaboration of the initial heterocyclic products into much more complex molecular architectures. For example, the iodo-groups on the pyrazole or isoxazole rings can be coupled with various boronic acids or alkynes to introduce new carbon-carbon bonds, building molecular complexity late in the synthetic sequence.

The following table summarizes the role of this compound as a synthetic intermediate.

| Reaction Type | Reagent | Resulting Heterocycle | Potential for Further Functionalization |

| Cyclocondensation | Hydrazine (or derivatives) | Pyrazole | Palladium-catalyzed cross-coupling at iodo-positions |

| Cyclocondensation | Hydroxylamine | Isoxazole | Palladium-catalyzed cross-coupling at iodo-positions |

| Cyclization | Other binucleophiles (e.g., amidines, ureas) | Pyrimidines, Diazepines, etc. | Functionalization via cross-coupling |

This dual reactivity—the ability to form a heterocyclic core via the dione and the capacity for elaboration via the iodophenyl groups—makes this compound a powerful intermediate in the synthesis of complex, functionalized organic molecules. rsc.org

Medicinal Chemistry Perspectives and Mechanistic Biological Interactions of Analogues

Structure-Activity Relationship (SAR) Studies on the β-Diketone Scaffold

The biological activity of β-diketone derivatives is intricately linked to their structural features, particularly the nature and position of substituents on the aromatic rings. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and reduce potential toxicity.

Substituents on the aromatic rings of the 1,3-diarylpropane-1,3-dione scaffold can significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

Halogen Substituents: The introduction of halogen atoms, such as iodine, fluorine, or chlorine, can impact the molecule's lipophilicity, electrostatic potential, and ability to form halogen bonds. Generally, electron-withdrawing substituents on the aromatic ring can enhance electrostatic interactions in both edge-to-face and stacking arrangements with aromatic residues in a biological target. rsc.orgnih.gov For instance, the presence of a halogen can increase the toxicity of β-diketone ligands towards bacteria. scholarsresearchlibrary.com In some series of compounds, the presence of multiple fluorine substituents leads to more potent activity compared to mono-fluoro or methoxy (B1213986) substituents. mdpi.com

Methoxy Substituents: The methoxy group, an electron-donating group, can also influence biological activity, although its effect can be complex. In some contexts, methoxy-substituted compounds have shown weaker activity compared to those with halogen substituents. mdpi.com However, the position of the methoxy group is critical. For example, in a series of 1-benzopyrans, methoxy substituents were found to interact with regions where steric bulk decreases activity, potentially explaining their lower potency compared to analogues with free hydroxyl groups. mdpi.com

The following interactive table summarizes the general influence of halogen and methoxy substituents on the biological activity of aryl-containing scaffolds, which is applicable to the β-diketone core.

| Substituent | General Effect on Electronic Properties | Impact on Molecular Interactions | Observed Effect on Biological Activity (Examples) |

| Halogen (e.g., I, F, Cl) | Electron-withdrawing | Enhances electrostatic and hydrophobic interactions; can participate in halogen bonding. rsc.org | Often increases potency; can enhance antibacterial or antitumor activity. scholarsresearchlibrary.commdpi.com |

| Methoxy (OCH₃) | Electron-donating | Can act as a hydrogen bond acceptor; increases steric bulk. | Activity is highly dependent on position; can decrease activity if it introduces unfavorable steric hindrance. mdpi.commdpi.com |

Ligand-Biomolecule Interaction Studies

Understanding how β-diketone analogues interact with biological macromolecules at a molecular level is fundamental to elucidating their mechanism of action.

β-Diketone derivatives have been identified as potent inhibitors of various enzymes. The mechanism of inhibition often involves the chelation of metal ions within the enzyme's active site or the formation of tight-binding complexes.

A notable example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by β-diketone analogues like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC). nih.gov These inhibitors are described as potent, time-dependent, reversible inhibitors. The inhibition process is characterized by the rapid formation of a highly stable enzyme-inhibitor complex. nih.gov Although the binding is tight, the inhibitor can slowly dissociate, allowing for the recovery of enzyme activity. nih.gov The mechanism involves the interaction of the diketone moiety with the enzyme's active site, effectively blocking substrate access. Similarly, other studies hypothesize that thiol-containing 1,3,4-oxadiazole (B1194373) derivatives, which are structurally distinct but conceptually related in their metal-chelating potential, inhibit tyrosinase by chelating the copper ions essential for its catalytic activity. nih.gov This chelation, combined with hydrophobic interactions, leads to a mixed-type inhibition. nih.gov

The antimicrobial and antitumor activities of β-diketone analogues are subjects of extensive research, with several molecular mechanisms being proposed.

Antimicrobial Activity: The antimicrobial action of some β-diketone derivatives has been linked to their ability to induce cellular oxidative stress. Certain azoderivatives of β-diketones were found to increase the concentration of Reactive Oxygen Species (ROS) in bacterial cells. nih.gov This oxidative stress can disrupt normal cellular processes. Furthermore, these compounds have been shown to interfere with fundamental cellular pathways, including transcription and translation. Studies on E. coli demonstrated that these compounds can down-regulate both transcriptional and translational pathways, leading to the inhibition of bacterial growth. nih.gov The presence of halogen, hydroxy, and ethoxy groups in the ligand moiety has been correlated with increased toxicity towards bacteria. scholarsresearchlibrary.com

Antitumor Activity: The anticancer mechanisms of compounds containing the 1,3-diarylpropane-1,3-dione scaffold or related structures like chalcones are multifaceted. nih.gov One proposed mechanism is the induction of cell cycle arrest. For example, certain diaryl mdpi.comresearchgate.netdiazepines, which share a diaryl structural motif, have been shown to cause cell cycle arrest in the G2/M phase in HeLa cancer cells. nih.gov Additionally, some β-diketone analogues may exert their antitumor effects by modulating signaling pathways critical for cancer cell proliferation and survival, such as the Raf/MEK/ERK signaling pathway. mdpi.com The generation of intracellular reactive oxygen species, leading to apoptosis, is another mechanism attributed to some diarylurea compounds, which share structural similarities in being diaryl compounds. mdpi.com Natural compounds with a β-diketone moiety, like curcumin, are known to possess antioxidant properties but can also act as pro-oxidants in cancer cells, contributing to their cytotoxic effects. psu.edumdpi.com

Computational Drug Design Approaches

Computational methods play a pivotal role in modern drug discovery, enabling the rational design of new molecules with improved activity and properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijert.org By identifying the key molecular descriptors (physicochemical properties) that influence activity, QSAR models can be used to predict the potency of novel compounds before their synthesis and guide the design of more effective analogues. ijert.orgdrugdesign.org

For scaffolds related to 1,3-diarylpropane-1,3-diones, QSAR studies have revealed that electronic, steric, and lipophilic parameters often have a good correlation with biological activity, such as antibacterial effects. researchgate.net For instance, a QSAR model for cyclohexane-1,3-dione derivatives identified several molecular descriptors as being important for their anticancer activity, including physicochemical properties like polar surface area and electronic properties like the energy of the highest occupied molecular orbital (HOMO). nih.gov

The general principles derived from QSAR studies in this area are summarized in the table below.

| QSAR Design Principle | Relevant Molecular Descriptors | Implication for Drug Design |

| Optimize Electronic Properties | Total energy, HOMO/LUMO energy levels, Dipole moment | Modifying substituents to alter the electronic distribution can enhance interactions with the target (e.g., through improved electrostatic or charge-transfer interactions). nih.gov |

| Modulate Lipophilicity | LogP, Polar Surface Area (PSA) | Balancing lipophilicity is crucial for both target binding and pharmacokinetic properties. Adjusting substituents can optimize membrane permeability and solubility. researchgate.netnih.gov |

| Refine Steric/Topological Features | Molecular weight, Connolly molecular area, Connectivity indices | The size and shape of the molecule must be complementary to the binding site. Adding or modifying substituents can improve the fit and increase potency. researchgate.netnih.gov |

These computational models provide a rational framework for the structural optimization of the β-diketone scaffold to develop new therapeutic agents with enhanced biological activity. researchgate.netnih.gov

Virtual Screening and Lead Compound Identification

Virtual screening has emerged as a powerful computational technique in medicinal chemistry to identify promising lead compounds from large databases of small molecules. This in-silico approach accelerates the drug discovery process by prioritizing molecules for further experimental testing, thereby saving time and resources. In the context of 1,3-diarylpropane-1,3-dione analogues, virtual screening, often coupled with molecular docking and other computational methods, has been instrumental in identifying novel bioactive scaffolds.

One notable study focused on identifying non-antibiotic inducers of the tetracycline (B611298) repressor protein (TetR), a key regulator of tetracycline resistance in bacteria. Researchers identified the diarylpropane-1,3-dione motif as the minimal substructure responsible for TetR induction. nih.gov Through molecular docking and homology modeling, they investigated the binding modes of these synthetic analogues. nih.govresearchgate.net The study highlighted a chlorohydroxyphenyl-substituted beta-diketone as a particularly active compound, demonstrating significant inducing effects for a mutant form of TetR. nih.govresearchgate.net This work underscores the potential of virtual screening to identify novel regulators of gene expression based on the 1,3-diarylpropane-1,3-dione scaffold.

Another area where virtual screening of related structures has been applied is in the discovery of dual inhibitors for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory pathway. A virtual library of chalcone-based molecules, which share structural similarities with 1,3-diaryl-1,3-propanediones, was screened against the active sites of both enzymes. researchgate.net This structure-based virtual screening led to the identification of several potential lead compounds with good binding affinities for both COX-2 and 5-LOX. researchgate.net Subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) analysis further refined the selection to a few plausible lead candidates with ideal pharmacokinetic profiles. researchgate.net

The general workflow for such virtual screening studies typically involves several key steps, as outlined in various research endeavors. mdpi.comnih.gov Initially, a library of compounds is prepared and screened using high-throughput virtual screening (HTVS) against a specific protein target. This is often followed by more refined docking protocols like standard precision (SP) and extra precision (XP) to improve the accuracy of binding predictions. mdpi.com The top-ranking compounds are then selected based on their docking scores and visual inspection of their binding modes within the protein's active site. nih.gov

The following interactive table summarizes the findings from a virtual screening study aimed at identifying dual COX-2/5-LOX inhibitors from a library of chalcone (B49325) derivatives, which are structurally related to 1,3-diarylpropane-1,3-diones.

| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) |

| C96 | COX-2 | -8.7 |

| C96 | 5-LOX | -8.5 |

| C8 | COX-2 | -8.5 |

| C8 | 5-LOX | -7.8 |

| C83 | COX-2 | -8.4 |

| C83 | 5-LOX | -8.7 |

| C45 | COX-2 | -8.3 |

| C45 | 5-LOX | -7.0 |

| C20 | COX-2 | -8.0 |

| C20 | 5-LOX | -7.5 |

| Zileuton (Reference) | 5-LOX | -7.0 to -8.7 |

Data sourced from a study on chalcone-based dual COX-2/5-LOX inhibitors. researchgate.net

This data illustrates how virtual screening can effectively identify hit compounds with desirable inhibitory activities against multiple targets. The identified lead compounds, such as C45 and another compound designated C64, were further subjected to in-silico ADMET analysis, which predicted favorable pharmacokinetic properties, marking them as strong candidates for future experimental validation. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The classical synthesis of β-diketones, including diarylpropane-1,3-diones, often relies on the Claisen condensation, which involves the reaction of ketones and esters under basic conditions. nih.gov While effective, this method can present sustainability challenges related to solvent use and reaction conditions. Future research is increasingly focused on developing greener synthetic protocols.

Emerging sustainable approaches that could be adapted for 1,3-bis(4-iodophenyl)propane-1,3-dione include:

Solvent-Free Reactions: Performing reactions in neat conditions can significantly reduce waste and simplify purification processes. This approach has proven successful for other organic reactions like 1,3-dipolar cycloadditions, often resulting in reduced reaction times and similar yields compared to traditional solvent-based methods. mdpi.com

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from biomass is a key principle of green chemistry. mdpi.comrsc.org For instance, a green route for synthesizing cyclopentane-1,3-diamine from hemicellulosic feedstock has been established, showcasing the potential for creating complex molecules from bio-based sources. rsc.org

Catalytic Approaches: The development of novel catalytic systems, such as cobalt-catalyzed cycloadditions of 1,6-diynes, offers alternative routes to 1,3-diarylpropane derivatives. researchgate.net Exploring catalytic methods can lead to higher efficiency, atom economy, and milder reaction conditions.

Alternative Condensation Methods: Research into direct synthesis from carboxylic acids and ketones, or methodologies using soft enolates with acid chlorides as electrophiles, represents a move away from traditional Claisen condensations, potentially offering improved yields and sustainability profiles. nih.gov

The application of these principles to the synthesis of this compound could lead to more environmentally benign and economically viable production methods.

Advanced Characterization of Dynamic Processes and Excited States

A comprehensive understanding of the photophysical and electrochemical properties of this compound is crucial for its application in areas like luminescent materials and sensors. This compound, like other β-diketones, can exist in keto-enol tautomeric forms, influencing its chemical and physical properties. mdpi.com

Future research will benefit from the application of advanced characterization techniques:

Spectroscopic and Photophysical Analysis: Detailed studies on the excited states of the molecule and its metal complexes are essential. The energy of the first excited singlet (S1) and triplet (T1) states can be estimated from absorption and fluorescence spectra. mdpi.com For related β-diketonate complexes, it has been shown that extending the π-conjugation in the aromatic substituent generally lowers the S1 and T1 energy levels of the free ligand, which is a critical factor for designing efficient luminescent materials, particularly for sensitizing lanthanide ions. mdpi.com

Electrochemical Studies: Techniques like cyclic and square-wave voltammetry are powerful tools for investigating the redox behavior of the compound and its metal complexes. mdpi.comnih.gov These methods can reveal reversible oxidation-reduction processes and provide insights into the electronic communication between different parts of the molecule, especially when incorporated into larger systems. mdpi.comnih.gov

Spectro-electrochemistry: Combining spectroscopic techniques (e.g., UV-Vis/NIR) with electrochemistry allows for the characterization of species generated at different oxidation states. mdpi.comnih.gov This is particularly useful for studying phenomena like intervalence charge-transfer (IVCT) bands in multinuclear metal complexes, which provides information about the degree of electronic coupling between metal centers bridged by the ligand. mdpi.comnih.gov

Below is a table summarizing key photophysical parameters often investigated for β-diketone ligands and their complexes, which would be relevant for future studies on this compound.

| Parameter | Description | Significance | Relevant Techniques |

| S1 Energy (cm⁻¹) | Energy of the first excited singlet state. | Determines the absorption wavelength and is crucial for energy transfer processes in complexes. | Absorption and Fluorescence Spectroscopy |

| T1 Energy (cm⁻¹) | Energy of the first excited triplet state. | Key parameter for predicting the efficiency of sensitization in lanthanide luminescence. | Phosphorescence Spectroscopy, Computational Chemistry |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the luminescence process. | Steady-State and Time-Resolved Luminescence Spectroscopy |

| Luminescence Lifetime (τ) | The average time the molecule stays in its excited state before returning to the ground state. | Provides information about the kinetics of radiative and non-radiative decay processes. | Time-Resolved Luminescence Spectroscopy |

Exploration of New Catalytic Cycles and Material Applications

The unique structure of this compound, featuring two coordination sites (the dione (B5365651) moiety) and two reactive sites (the iodo groups), makes it a highly versatile building block for new catalysts and functional materials.

Catalysis: As a ligand, it can coordinate with transition metals to form catalysts for various organic transformations. Chiral diphosphine ligands derived from 1,3-diarylpropane-1,3-diones have been successfully used in enantioselective hydrogenation reactions. researchgate.net The presence of iodine atoms offers a handle for further functionalization or for participation in halogen-bonding interactions within a catalytic cycle.

Luminescent Materials: β-diketones are renowned ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺), forming highly luminescent complexes. researchgate.netresearchgate.net The ligand absorbs UV light efficiently (antenna effect) and transfers the energy to the central metal ion, which then emits light at its characteristic wavelength. researchgate.net The heavy iodine atoms in this compound could potentially enhance intersystem crossing, influencing the sensitization efficiency of lanthanide luminescence.

Metal-Organic Frameworks (MOFs) and Polymers: The bifunctional nature of the molecule allows it to act as both a linker and a ligand. The dione can coordinate to metal centers to form nodes, while the aryl iodide groups can undergo further reactions (e.g., Sonogashira or Suzuki coupling) to extend the structure into porous MOFs or functional polymers.

Deeper Understanding of Ligand-Receptor Interactions through Advanced Computational and Mechanistic Studies

The structural motif of diarylpropane-1,3-dione has been identified in molecules with significant biological activity. For example, certain derivatives act as non-antibiotic inducers of the tetracycline (B611298) repressor protein (TetR), functioning as tetracycline mimetics. nih.gov This highlights the potential of this compound as a scaffold for designing molecules that can interact with biological receptors.

Future research in this area will rely heavily on:

Molecular Docking and Dynamics: Computational tools like molecular docking can predict the preferred binding orientation of the ligand within a receptor's active site. nih.gov Homology modeling can be used to generate a 3D structure of the target receptor if one is not experimentally available. nih.gov Subsequent molecular dynamics simulations can then explore the stability of the ligand-receptor complex and identify key interactions over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov This approach can guide the rational design of more potent and selective ligands.

Mechanistic Models: Developing mechanistic models of ligand-receptor interaction can provide a quantitative understanding of binding kinetics (k_on, k_off) and functional effects. nih.gov Such models are invaluable in drug development for predicting in vivo behavior from in vitro data. nih.gov

The table below outlines the computational approaches that can be applied to study the interactions of this compound with a biological target.

| Computational Method | Purpose | Key Insights |

| Homology Modeling | To generate a 3D model of a target protein when its experimental structure is unknown. | Provides a structural basis for further computational analysis. |

| Molecular Docking | To predict the binding pose and affinity of the ligand to the receptor. | Identifies potential binding modes and key interacting amino acid residues. |

| Molecular Dynamics (MD) Simulations | To simulate the movement of the ligand-receptor complex over time. | Assesses the stability of the binding pose and reveals dynamic interactions. |

| 3D-QSAR (e.g., CoMSIA) | To correlate the 3D structural properties of a series of ligands with their biological activity. | Guides the design of new ligands with improved potency and selectivity. |

By integrating these advanced research paradigms, the scientific community can continue to uncover the full potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and molecular medicine.

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing 1,3-Bis(4-iodophenyl)propane-1,3-dione?

Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution, using iodobenzene derivatives as precursors. Key steps include:

- Precursor functionalization : Introducing iodine at the para-position of aromatic rings via electrophilic substitution.

- Diketone formation : Cross-coupling reactions (e.g., Claisen condensation) to form the propane-1,3-dione backbone.

Characterization requires spectroscopic techniques: - NMR spectroscopy (¹H/¹³C) to confirm molecular structure and iodine substitution patterns.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects .

Q. How can researchers design initial experiments to explore the compound’s physicochemical properties?

Answer: A systematic approach includes:

- Solubility profiling : Test polar/non-polar solvents to guide reaction medium selection.

- Thermal analysis (DSC/TGA) to assess stability and decomposition thresholds.

- Electrochemical studies (cyclic voltammetry) to evaluate redox behavior, critical for applications in catalysis or materials science.

- UV-Vis spectroscopy to identify π→π* transitions influenced by the iodophenyl groups .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Answer: A 2³ factorial design can systematically vary three factors (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions:

- Main effects analysis : Quantify the impact of each factor on yield/purity.

- Interaction effects : Detect synergies (e.g., high temperature + polar solvent may accelerate side reactions).

- Response surface methodology (RSM) : Refine parameter ranges for maximum efficiency.

This approach minimizes experimental runs while maximizing data utility .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Answer:

- Frontier Molecular Orbital (FMO) theory : Predict regioselectivity in cross-coupling reactions by analyzing HOMO-LUMO interactions.

- Hammett substituent constants : Correlate iodine’s electron-withdrawing effects with reaction rates.

- Density Functional Theory (DFT) : Model transition states and activation barriers for key steps (e.g., C–I bond cleavage).

These frameworks connect empirical data to predictive models, enhancing experimental design .

Q. How should researchers address contradictions in spectroscopic or catalytic activity data?

Answer:

- Triangulation : Cross-validate results using complementary techniques (e.g., IR + Raman spectroscopy for vibrational mode confirmation).

- Batch-to-batch analysis : Check for impurities (e.g., residual iodine) via elemental analysis.

- Contextual literature review : Compare findings against prior studies to identify outliers or methodological discrepancies.

- Error propagation analysis : Quantify uncertainties in measurements to distinguish noise from genuine anomalies .

Q. What role does computational modeling play in predicting the compound’s behavior in novel applications?

Answer:

- Molecular dynamics (MD) simulations : Study solvation effects or aggregation tendencies in solution.

- COMSOL Multiphysics integration : Couple chemical kinetics with transport phenomena for reactor-scale predictions.

- Machine learning (ML) : Train models on existing datasets to forecast catalytic efficiency or toxicity profiles.

These tools reduce reliance on trial-and-error experimentation, accelerating discovery .

Methodological Best Practices

Q. How to align experimental research on this compound with broader scientific theories?

Answer:

- Conceptual framing : Link studies to established theories (e.g., ligand design in coordination chemistry or non-covalent interactions in supramolecular systems).

- Hypothesis-driven workflows : Formulate testable predictions based on theoretical principles (e.g., iodine’s role in modulating electronic effects).

- Iterative refinement : Use preliminary data to revise theoretical assumptions, fostering a dynamic theory-practice feedback loop .

Q. What strategies ensure rigorous validation of this compound’s biological or material applications?

Answer:

- Dose-response assays : Establish concentration-dependent effects in biological studies.

- Control experiments : Include iodine-free analogs to isolate the contribution of iodophenyl groups.

- Replication studies : Collaborate with independent labs to verify reproducibility.

- Long-term stability tests : Monitor degradation under operational conditions (e.g., light, humidity) .

Tables for Key Data

| Property | Methodology | Typical Findings |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 180–185°C (decomposes above 200°C) |

| Solubility in DMSO | Gravimetric analysis | 25 mg/mL at 25°C |

| UV-Vis λmax | Spectrophotometry | 285 nm (ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹) |

| Catalytic turnover (TOF) | Kinetic profiling | 120 h⁻¹ (Pd-catalyzed cross-coupling) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.